2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide are enzymes including PARP-1 and EGFR . These enzymes play a crucial role in cancer progression .
Mode of Action
This compound interacts with its targets, the enzymes PARP-1 and EGFR, by inhibiting them . This inhibition results in the disruption of the normal functioning of these enzymes, thereby affecting the progression of cancer .
Biochemical Pathways
The inhibition of PARP-1 and EGFR by this compound affects several biochemical pathways. These pathways are involved in the replication, recombination, transcription, and segregation of chromosomes . The compound’s action on these pathways leads to downstream effects that disrupt the normal functioning of cancer cells .
Pharmacokinetics
It is known that triazole-containing compounds, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the disruption of normal cellular processes in cancer cells. By inhibiting the enzymes PARP-1 and EGFR, the compound disrupts the normal functioning of these enzymes, leading to the disruption of the replication, recombination, transcription, and segregation of chromosomes . This disruption can lead to the death of cancer cells .
Properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-6-11-30-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(30)29-31(26(32)36)14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQCJRGKASDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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